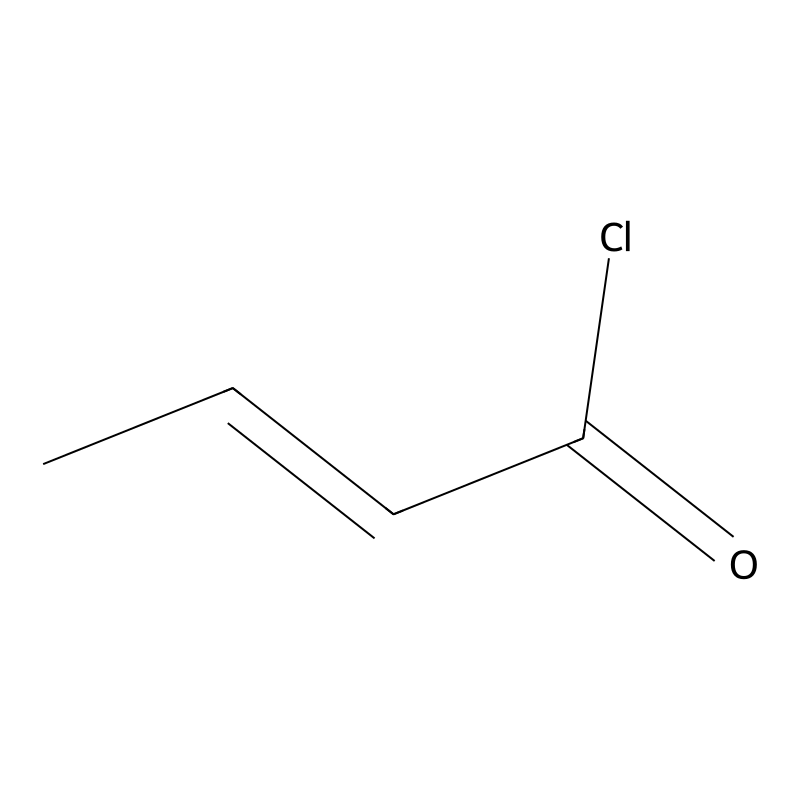2-Butenoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Limited Research Applications:
While 2-Butenoyl chloride (also known as Crotonyl chloride) possesses certain chemical properties that could be theoretically useful in various research areas, its extensive hazards and limited stability significantly restrict its practical applications in scientific research.
High Reactivity
2-Butenoyl chloride is highly reactive due to the presence of the acyl chloride functional group. This reactivity can lead to unwanted side reactions and decomposition during experiments, making it challenging to control and achieve desired outcomes [].
Corrosive and Toxic: This compound is a severe skin and eye irritant and can cause respiratory tract damage upon inhalation. Its toxicity presents safety concerns for researchers and necessitates the use of specialized equipment and handling procedures [].
Limited Stability
2-Butenoyl chloride readily hydrolyzes (reacts with water) to form crotonic acid, further limiting its use in reactions requiring anhydrous (water-free) conditions [].
Potential Research Areas (with limitations):
Despite the limitations, some potential research areas have explored the use of 2-Butenoyl chloride, primarily as a reactive intermediate in the synthesis of other compounds.
Organic Synthesis
Limited studies have investigated its use as a starting material for the synthesis of specific organic compounds, particularly those containing the crotonoyl functional group. However, alternative and safer methods are often preferred due to the aforementioned challenges [].
Polymer Chemistry
Theoretical considerations suggest its potential application in the synthesis of certain polymers. However, the feasibility and safety concerns associated with its use remain significant hurdles [].
2-Butenoyl chloride, also known as crotonyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 104.53 g/mol. It appears as a clear, colorless to brown liquid and has a boiling point of 120-123 °C. This compound is characterized by its reactivity, particularly with water, which leads to hydrolysis and the formation of crotonic acid . Its structure includes a vinyl group (C=C) adjacent to a carbonyl group (C=O), making it an important member of the acyl chloride family.
2-Butenoyl chloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can irritate the respiratory tract. Due to its reactivity, it can react violently with water and alcohols, releasing hydrochloric acid fumes.
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling 2-Butenoyl chloride.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from incompatible materials like water and alcohols.
- Hydrolysis: Reacts with water to form crotonic acid.
- Nucleophilic Acyl Substitution: Can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
- Addition Reactions: The double bond can undergo electrophilic addition reactions, allowing for further functionalization.
The synthesis of 2-butenoyl chloride can be achieved through several methods:
- Direct Chlorination: Crotonic acid can be chlorinated using thionyl chloride or oxalyl chloride.
- From But-2-enoic Acid: Reacting but-2-enoic acid with chlorotrimethylsilane followed by bromination and subsequent chlorination leads to 2-butenoyl chloride .
- Using Acyl Chloride Precursors: Starting from acyclic precursors such as butyric acid derivatives can also yield 2-butenoyl chloride through appropriate transformations.
2-Butenoyl chloride is utilized in various fields:
- Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
- Agrochemicals: Used in the production of herbicides and pesticides.
- Dyes and Pigments: Serves as a building block for synthesizing dyes and related materials .
Several compounds share structural similarities with 2-butenoyl chloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Crotonic Acid | The acid form; less reactive than the chloride | |
| Butyryl Chloride | Saturated counterpart; used in similar applications | |
| Vinyl Acetate | Ester; used in adhesives and coatings | |
| Methacryloyl Chloride | Contains a methacrylate group; used in polymerization |
Uniqueness of 2-Butenoyl Chloride
The unique aspect of 2-butenoyl chloride lies in its dual functionality as both an acyl chloride and an alkene. This allows it to participate in a broader range of
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant
Other CAS
625-35-4








